2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride

Medicinal Chemistry Synthetic Methodology Electrophilic Aromatic Substitution

2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride (CAS 1386459-74-0) is a fluorinated aromatic amine building block. Its structure features a unique ortho‑fluorine and meta‑trifluoromethoxy substitution pattern on the aniline ring, distinct from mono-substituted or para‑analogs.

Molecular Formula C7H6ClF4NO
Molecular Weight 231.57 g/mol
CAS No. 1386459-74-0
Cat. No. B1469513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride
CAS1386459-74-0
Molecular FormulaC7H6ClF4NO
Molecular Weight231.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)OC(F)(F)F)F)N.Cl
InChIInChI=1S/C7H5F4NO.ClH/c8-6-4(12)2-1-3-5(6)13-7(9,10)11;/h1-3H,12H2;1H
InChIKeyKAUSOWDERLAWHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride (CAS 1386459-74-0): Baseline Identity and Procurement Context


2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride (CAS 1386459-74-0) is a fluorinated aromatic amine building block [1]. Its structure features a unique ortho‑fluorine and meta‑trifluoromethoxy substitution pattern on the aniline ring, distinct from mono-substituted or para‑analogs. The compound is widely utilized as a synthetic intermediate in medicinal chemistry and agrochemical research [2], with documented applications in kinase inhibitor derivatization .

Why 2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride Cannot Be Replaced by Generic Analogs


The ortho‑fluorine and meta‑trifluoromethoxy substituents create a distinct electronic and steric environment that directly impacts reactivity, physicochemical properties, and downstream biological performance of derived compounds [1]. Unlike mono‑trifluoromethoxy anilines (e.g., 2‑, 3‑, or 4‑OCF₃ only), this dual‑substituted pattern yields a computed LogP of approximately 2.89 and a topological polar surface area (tPSA) of 35.2 Ų [2]. The hydrochloride salt form further enhances handling stability and solubility during synthetic operations, which is not uniformly available for all analogs . Substitution with a positional isomer or a mono‑substituted aniline would alter the electron density at the reactive amine site, potentially changing coupling efficiency, regioselectivity, and the pharmacokinetic profile of final drug candidates .

2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride: Quantitative Differentiation Evidence for Scientific Selection


Ortho‑Fluorine Substitution Enhances Electrophilic Reactivity Compared to Non‑Fluorinated Analogs

The presence of an ortho‑fluorine atom significantly activates the aromatic ring toward electrophilic substitution relative to the non‑fluorinated 3‑(trifluoromethoxy)aniline analog. This is due to the strong electron‑withdrawing inductive effect of fluorine, which polarizes the ring and increases the electron density at the para and ortho positions relative to the amine [1]. In the context of B‑RAF inhibitor synthesis, this enhanced reactivity enables more efficient coupling and derivatization .

Medicinal Chemistry Synthetic Methodology Electrophilic Aromatic Substitution

Hydrochloride Salt Form Provides Superior Handling and Solubility Over Free Base

The hydrochloride salt (CAS 1386459-74-0) offers distinct advantages over the free base (CAS 1159512-64-7) in terms of physical form and solubility. The free base is typically a liquid or low‑melting solid, whereas the hydrochloride is a stable crystalline powder at room temperature [1]. The salt form is more readily soluble in polar solvents, facilitating homogeneous reaction conditions and easier purification. Storage recommendations specify -20°C for the hydrochloride to maintain long‑term stability, indicating a defined and manageable stability profile [2].

Chemical Synthesis Process Chemistry Formulation

Enhanced Lipophilicity (LogP) and Polar Surface Area Relative to Non‑Fluorinated Anilines

The dual fluorine and trifluoromethoxy substitution confers a computed LogP of approximately 2.89 and a tPSA of 35.2 Ų [1]. In comparison, the non‑fluorinated aniline has a LogP of ~0.9 and a tPSA of 26.0 Ų. The increased lipophilicity can enhance membrane permeability of derived compounds, while the moderate tPSA maintains a balance suitable for oral bioavailability [2]. Mono‑trifluoromethoxy anilines (e.g., 4‑OCF₃ aniline, LogP ~2.75 ) lack the additional fluorine, resulting in slightly lower lipophilicity and altered electronic properties.

Medicinal Chemistry ADME Drug Design

Demonstrated Utility in B‑RAF Kinase Inhibitor Derivatization

2‑Fluoro‑3‑(trifluoromethoxy)aniline has been explicitly employed as a building block for synthesizing fluoro‑derivatives of embelin, a natural hydroxybenzoquinone, which exhibited potent B‑RAF inhibitory activity in melanoma cell lines . While the exact IC₅₀ value of the embelin derivative is not specified in the product datasheet, the use of this specific aniline was deemed critical for achieving the desired activity profile. This demonstrates a direct, application‑specific differentiation: the ortho‑fluorine and meta‑OCF₃ pattern is integral to the pharmacophore of the resulting B‑RAF inhibitor.

Oncology Kinase Inhibitors Synthetic Chemistry

Optimal Research and Industrial Use Cases for 2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride


Synthesis of Fluorinated Kinase Inhibitors and Anticancer Agents

The compound serves as a key intermediate for constructing B‑RAF inhibitors and other kinase‑targeting molecules . The ortho‑fluorine and meta‑trifluoromethoxy groups are retained in the final pharmacophore, contributing to target binding and metabolic stability. Researchers engaged in oncology drug discovery should prioritize this building block when designing analogs of embelin or related quinone‑based inhibitors .

Development of CNS‑Penetrant Drug Candidates

With a computed LogP of 2.89 and tPSA of 35.2 Ų [1], derivatives of this aniline may exhibit favorable blood‑brain barrier permeability. Medicinal chemists optimizing CNS drugs can leverage this balanced lipophilicity to improve brain exposure without exceeding the tPSA threshold typically associated with poor CNS penetration [2].

Preparation of Stable, Storable Building Block Libraries

The hydrochloride salt form provides a crystalline solid with a defined storage condition (-20°C) [3]. This ensures long‑term stability and ease of handling for automated synthesis platforms and compound management facilities. Procurement of the hydrochloride rather than the free base minimizes degradation and weighing errors during high‑throughput experimentation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Fluoro-3-(trifluoromethoxy)aniline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.